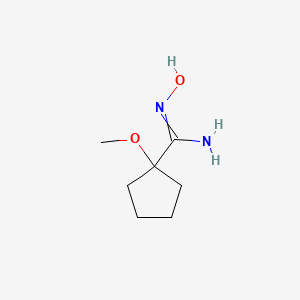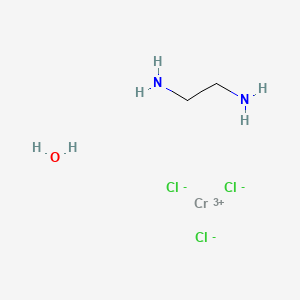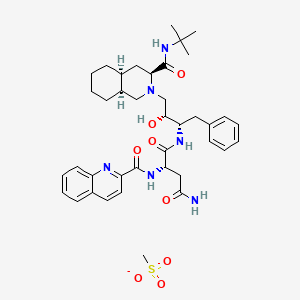![molecular formula C13H19N3NaO5S+ B11820002 Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate, also known as metamizole sodium, is a non-opioid analgesic and antipyretic compound. It is widely used for its pain-relieving and fever-reducing properties. This compound is particularly notable for its effectiveness in treating acute pain, such as postoperative pain, and its use in various medical settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate typically involves the reaction of 4-methylaminoantipyrine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Extensively used as an analgesic and antipyretic in clinical settings.
Industry: Utilized in the pharmaceutical industry for the production of pain relief medications.
Mecanismo De Acción
The mechanism of action of sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever .
Comparación Con Compuestos Similares
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate is unique in its chemical structure and pharmacological properties. Similar compounds include:
Aminopyrine: Another pyrazolone derivative with analgesic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure.
Dipyrone: A closely related compound with similar analgesic and antipyretic effects
These compounds share some pharmacological effects but differ in their chemical structures and specific applications.
Propiedades
Fórmula molecular |
C13H19N3NaO5S+ |
|---|---|
Peso molecular |
352.36 g/mol |
Nombre IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate |
InChI |
InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(8-14-9-21(18,19)20)13(17)16(15(10)2)11-6-4-3-5-7-11;;/h3-7,14H,8-9H2,1-2H3,(H,18,19,20);;1H2/q;+1; |
Clave InChI |
YYRNRGAALMTUTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)
![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)


![5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)

![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11819991.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)
